6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid
Description
6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by a 4-fluorophenyl substituent at position 6, a methyl group at position 2, and a carboxylic acid moiety at position 3 of the pyridine ring. Notably, lists this compound as discontinued, suggesting challenges in commercial availability or synthesis .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-11(13(16)17)6-7-12(15-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJOXNREXHRKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640658 | |
| Record name | 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582325-06-2 | |
| Record name | 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features of This Method:
- The starting acid, 3-chloro-2-methyl-2-hydroxy propionic acid, can be readily obtained from methacrylic acid by chlorination.
- The reaction proceeds with high stereochemical integrity when optically active (+)-3-chloro-2-methyl-2-hydroxy propionic acid is used, yielding optically active products without loss of enantiomeric purity.
- The sulfinic acid salt is preferably the sodium salt, but alkali, alkaline earth, or ammonium salts are also applicable.
- The product is crystalline and can be purified by simple crystallization, facilitating scale-up and industrial application.
- This method avoids the use of toxic and malodorous reagents such as 4-fluoro-thiophenol and expensive or explosive oxidants like m-chloroperbenzoic acid.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 3-chloro-2-methyl-2-hydroxy propionic acid + sodium 4-fluorophenyl sulfinate | Mild conditions, solvent suitable for sulfonylation | 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid | High yield, crystalline, optically active if starting acid is chiral |
This intermediate can be further converted to 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylic acid derivatives or used in the synthesis of related pharmaceutical compounds such as bicalutamide.
Alternative Synthetic Routes and Considerations
Use of Epoxy or Halohydrin Esters
- Some methods involve the reaction of 4-fluorophenyl sulfinate with protected halohydrin or epoxy esters.
- These routes tend to have modest yields (~31%) and require hydrolysis steps to obtain the free acid.
- The starting epoxy or halohydrin esters are often expensive, making these routes less economical for large-scale synthesis.
Oxidation of Thioethers
- Earlier methods used 4-fluoro-thiophenol to prepare thioethers, which were then oxidized by peracids to sulfone derivatives.
- These methods are less favored due to the toxicity and odor of 4-fluoro-thiophenol and the hazardous nature of peracid oxidants.
Research Findings and Data Summary
| Parameter | Details |
|---|---|
| Starting Material | 3-chloro-2-methyl-2-hydroxy propionic acid (from methacrylic acid) |
| Sulfinic Acid Salt | Sodium 4-fluorophenyl sulfinate preferred |
| Reaction Type | Nucleophilic substitution/sulfonylation |
| Product Purity | High crystalline purity, suitable for further pharmaceutical synthesis |
| Yield | High (not explicitly quantified but superior to alternative methods) |
| Stereochemistry | Retention of enantiomeric purity when chiral starting acid used |
| Advantages | Cost-effective, scalable, avoids toxic reagents, simple purification |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield & Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfinic acid salt reaction with 3-chloro-2-methyl-2-hydroxy propionic acid | 3-chloro-2-methyl-2-hydroxy propionic acid, sodium 4-fluorophenyl sulfinate | Mild conditions | High yield, high purity, crystalline | Cost-effective, scalable, stereospecific | Requires preparation of sulfinic acid salt |
| Reaction with epoxy or halohydrin esters | Protected halohydrin or epoxy esters, 4-fluorophenyl sulfinate | Hydrolysis step needed | Moderate yield (~31%) | Alternative route | Expensive starting materials, lower yield |
| Oxidation of thioethers from 4-fluoro-thiophenol | 4-fluoro-thiophenol, peracids | Oxidation with m-chloroperbenzoic acid | Variable, hazardous | Established method | Toxic reagents, explosive oxidants |
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-(4-fluorophenyl)-2-methylpyridine-3-aldehyde, while reduction can produce 6-(4-fluorophenyl)-2-methylpyridine-3-methanol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid, exhibit promising anticancer properties. In a study involving a series of pyridine derivatives, certain compounds demonstrated high efficacy against various cancer cell lines. For instance, compounds with similar structural features were shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential applications in cancer therapeutics .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, the inhibition of the PD-1/PD-L1 axis has been linked to enhanced T-cell activation in tumor environments, making it a candidate for immunotherapy . The design and synthesis of related compounds have shown that modifications can enhance binding affinity and selectivity towards target proteins.
Anti-inflammatory Applications
PPAR Agonism
this compound and its derivatives have been studied for their role as agonists of peroxisome proliferator-activated receptors (PPARs). A related compound was identified as a triple-acting PPARα, -γ, and -δ agonist with low nanomolar activity . This suggests potential applications in treating metabolic disorders and inflammatory diseases due to the regulatory role of PPARs in lipid metabolism and inflammation.
Synthetic Chemistry
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of various novel pyridine-based derivatives through methods such as Suzuki cross-coupling reactions. These reactions have yielded compounds with enhanced biological activities, including antibacterial properties . The structural modifications facilitated by this compound allow for the exploration of diverse pharmacophores.
Antimicrobial Properties
Bacterial Inhibition
Compounds structurally related to this compound have shown significant antibacterial activity against pathogens like Escherichia coli. One study highlighted that certain derivatives exhibited up to 91.95% inhibition against bacterial biofilm formation . This underscores the potential for developing new antibiotics or antimicrobial agents from this chemical scaffold.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity
A recent study evaluated the anticancer effects of various pyridine derivatives on human cancer cell lines. The findings indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through various pathways, including cell cycle arrest and mitochondrial dysfunction. -
Case Study on Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of PPAR agonists derived from pyridine structures demonstrated that these compounds could reduce inflammation markers in animal models. This suggests their utility in treating conditions like obesity-related inflammation and metabolic syndrome.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Research Implications
- Fluorine vs. Other Halogens : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability, whereas bromine/chlorine may improve target affinity through hydrophobic interactions .
- Carboxylic Acid Position : Position 3 (nicotinic acid derivative) vs. 2 (picolinic acid) affects coordination chemistry and pharmacokinetics .
- Structural Rigidity : Pyridine derivatives generally exhibit better metabolic stability compared to saturated heterocycles like pyrrolidones .
Biological Activity
6-(4-Fluorophenyl)-2-methylpyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorophenyl group and a carboxylic acid moiety. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives range from 0.0048 mg/mL to 0.156 mg/mL against pathogens like E. coli and Bacillus subtilis .
Anticancer Activity
In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Preliminary studies suggest that it may affect tumor cell lines by modulating specific signaling pathways involved in cell proliferation and apoptosis. The mechanism of action likely involves the compound's ability to bind to enzymes or receptors critical for cancer cell survival .
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity, allowing for more effective modulation of biological pathways. This interaction can lead to the inhibition of key processes in bacterial growth and cancer cell proliferation .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to exhibit potent activity against E. coli and S. aureus. The study reported MIC values indicating strong inhibition, highlighting the compound's potential as a lead candidate for developing new antibiotics .
Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of this compound revealed promising results against several cancer cell lines. The study utilized a panel of human tumor cell lines to assess cytotoxicity, demonstrating that the compound could significantly reduce cell viability at low concentrations .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High (MIC values < 0.156 mg/mL) | Moderate |
| Ethyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate | Structure | Moderate | Low |
| Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | Structure | Low | Moderate |
This table illustrates that while related compounds exhibit varying degrees of biological activity, the fluorinated derivative stands out due to its enhanced efficacy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
